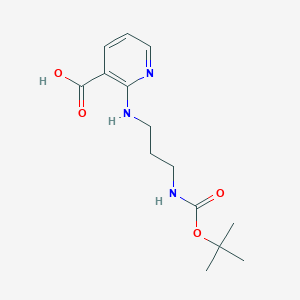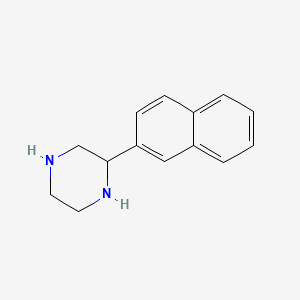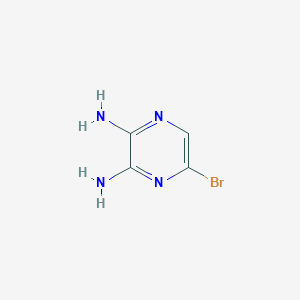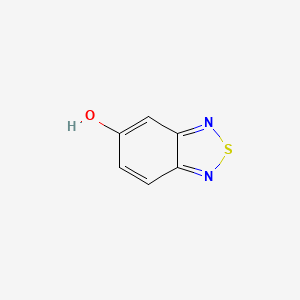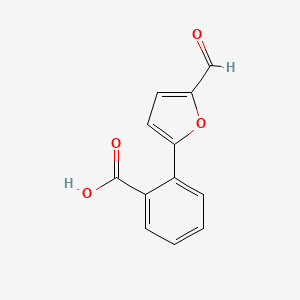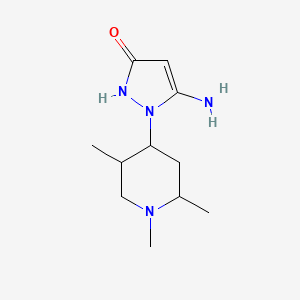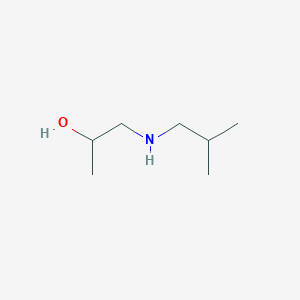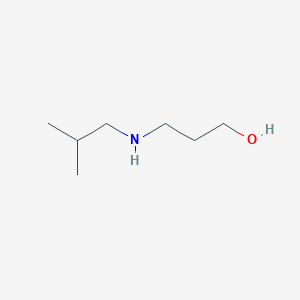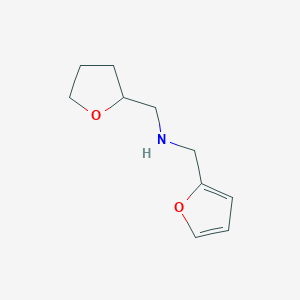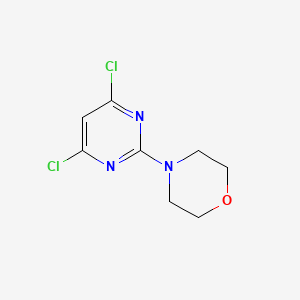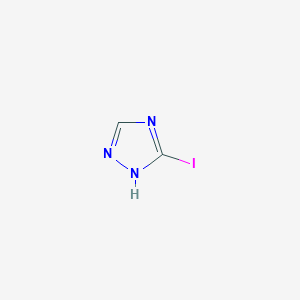![molecular formula C16H13N3 B1303713 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile CAS No. 771567-64-7](/img/structure/B1303713.png)
2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile” is a chemical compound that has been studied for various applications . It is a heterocyclic ensemble consisting of pyridine, pyrazole, and pyrrole ring consecutively connected .
Synthesis Analysis
The compound can be synthesized via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production .Molecular Structure Analysis
The molecular structure of the compound has been thoroughly characterized in various studies . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents (such as alcohol, ether, and chlorinated hydrocarbons), but its solubility in water is relatively low .Applications De Recherche Scientifique
Synthesis and Characterisation
Researchers have developed methods for synthesizing derivatives of this compound, demonstrating their potential in creating novel materials and bioactive molecules. For instance, Abdel-Zaher A. Elassar explored the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives, showcasing a range of bioactivities including antibacterial properties (Elassar, 2012). Similarly, M. Y. Belikov et al. developed functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores, indicating their relevance in photophysical applications (Belikov et al., 2018).
Bioactivity
The bioactivity of these compounds, particularly their antibacterial properties, has been a focus of several studies. The work by Elassar (2012) highlighted above is a prime example of this research direction.
Optoelectronic Applications
The optoelectronic properties of malononitrile derivatives have been studied, with researchers like Belikov et al. (2018) focusing on their potential as novel push–pull chromophores. These compounds exhibit promising applications in the development of materials with unique electronic and photonic properties.
Heterocyclic Chemistry
The versatility of these compounds extends to the synthesis of various heterocyclic derivatives, with potential applications ranging from pharmaceuticals to materials science. F. M. Abdelrazek and N. Metwally's work on novel synthesis methods for N-arylpyrrole, pyrrolo[1,2-a]quinazoline, and pyrrolo[3,4-d]pyridazine derivatives showcases this versatility and the broad interest in exploring these compounds' chemical behavior (Abdelrazek & Metwally, 2009).
Antioxidant and Antitumor Activities
Some derivatives have been evaluated for their antioxidant and antitumor activities, underscoring the potential for these compounds in medicinal chemistry. The study of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives by S. Vartale et al. is an example of research into their potent antioxidant properties (Vartale et al., 2016).
Material Science
The application of these derivatives in materials science, particularly in creating new materials with desirable physical and chemical properties, has been a subject of research. This includes studies on their use in electropolymerization and the development of self-assembled monolayers for improving the properties of polymer layers (Schneider et al., 2017).
Safety And Hazards
Orientations Futures
The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Propriétés
IUPAC Name |
2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSNNYNMFMHDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C=C(C#N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377346 |
Source


|
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile | |
CAS RN |
771567-64-7 |
Source


|
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
